molecular formula C9H7ClN2O2 B13679036 Methyl 7-Chloroimidazo[1,5-a]pyridine-3-carboxylate

Methyl 7-Chloroimidazo[1,5-a]pyridine-3-carboxylate

Cat. No.: B13679036
M. Wt: 210.62 g/mol
InChI Key: SHLVSJZDHQTDIT-UHFFFAOYSA-N
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Description

Methyl 7-Chloroimidazo[1,5-a]pyridine-3-carboxylate is a chemical compound with the molecular formula C9H7ClN2O2. It is a yellow solid with a molecular weight of 210.62 g/mol . This compound is part of the imidazo[1,5-a]pyridine family, known for its diverse applications in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-Chloroimidazo[1,5-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloropyridine with imidazole derivatives, followed by esterification to introduce the methyl ester group . The reaction conditions often require the use of solvents like pyridine and catalysts to facilitate the cyclization and esterification processes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-Chloroimidazo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 7-Chloroimidazo[1,5-a]pyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 7-Chloroimidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-Chloroimidazo[1,5-a]pyridine-3-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its chlorine substitution and ester group make it a versatile compound for various synthetic and research applications .

Biological Activity

Methyl 7-Chloroimidazo[1,5-a]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to summarize the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

This compound is characterized by its imidazo[1,5-a]pyridine core, which is known for various biological activities. The presence of the chloro group at the 7-position and a carboxylate moiety enhances its pharmacological properties.

1. Antimicrobial Activity

Research indicates that compounds within the imidazo[1,5-a]pyridine class exhibit significant antimicrobial properties, particularly against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). For example, studies have shown that analogues with similar structures have Minimum Inhibitory Concentration (MIC) values ranging from 0.03 to 5.0 μM against Mtb H37Rv strains .

2. Cytotoxicity Studies

Cytotoxicity assessments reveal that many derivatives of imidazo[1,5-a]pyridine, including methyl 7-chloro derivatives, demonstrate low toxicity profiles in various human cell lines. For instance, certain compounds exhibited IC50 values greater than 128 μM against VERO cells, indicating a non-cytotoxic nature .

3. Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications at specific positions on the imidazo[1,5-a]pyridine scaffold can significantly influence biological activity. For instance, carboxylate derivatives have shown enhanced potency compared to other functional groups .

Study 1: Anti-Tubercular Activity

In a high-throughput screening (HTS) study conducted by Abrahams et al., several imidazo[1,2-a]pyridine derivatives were identified as potent inhibitors of Mtb. Among these, compounds with structural similarities to this compound showed promising results with MIC values as low as 0.004 μM against replicating Mtb .

Study 2: Pharmacokinetics and Safety Profiles

In vivo studies on related compounds indicated favorable pharmacokinetic profiles, including good oral bioavailability and low systemic clearance rates. For instance, one compound demonstrated a half-life of approximately 36 hours with effective bacterial load reduction in TB-infected mouse models .

Data Tables

Compound NameMIC (μM)IC50 (μM)Activity Type
This compound0.004>128Anti-tubercular
Imidazo[1,2-a]pyridine derivative0.03-5.0>10Antimicrobial
Benzyl amide analogue0.003>128Non-cytotoxic

Properties

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

methyl 7-chloroimidazo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)8-11-5-7-4-6(10)2-3-12(7)8/h2-5H,1H3

InChI Key

SHLVSJZDHQTDIT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C2N1C=CC(=C2)Cl

Origin of Product

United States

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